6-cyclopropyl-2-{[1-(9H-purin-6-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one
説明
The compound 6-cyclopropyl-2-{[1-(9H-purin-6-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one is a pyridazinone derivative featuring a cyclopropyl substituent at position 6 and a methyl-azetidine group linked to a purine moiety at position 2. Pyridazinones are heterocyclic compounds known for their pharmacological relevance, particularly in kinase inhibition and cardiovascular therapeutics . The unique structural attributes of this compound include:
- Cyclopropyl group: Enhances metabolic stability by reducing oxidative metabolism.
- Azetidine ring: A four-membered nitrogen-containing ring that contributes to conformational rigidity and target binding.
特性
IUPAC Name |
6-cyclopropyl-2-[[1-(7H-purin-6-yl)azetidin-3-yl]methyl]pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N7O/c24-13-4-3-12(11-1-2-11)21-23(13)7-10-5-22(6-10)16-14-15(18-8-17-14)19-9-20-16/h3-4,8-11H,1-2,5-7H2,(H,17,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHFSWAIACHVEKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=O)C=C2)CC3CN(C3)C4=NC=NC5=C4NC=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 6-cyclopropyl-2-{[1-(9H-purin-6-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one is a novel small molecule that has garnered attention for its potential biological activities, particularly in the realm of cancer treatment. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various models, and relevant case studies.
Chemical Structure
The compound features a complex structure that includes:
- A cyclopropyl group
- A purine moiety
- An azetidine ring
- A dihydropyridazinone core
This unique combination of structural elements is believed to contribute to its biological activity.
The primary mechanism through which this compound exerts its effects appears to involve the inhibition of phosphatidylinositol 3-kinase (PI3K) pathways, which are crucial in regulating cell growth and survival. Inhibition of these pathways can lead to reduced proliferation and increased apoptosis in cancer cells.
Cytotoxicity and Antitumor Activity
Research has shown that derivatives related to the purine structure exhibit significant cytotoxicity against various cancer cell lines. For example, studies indicate that compounds similar to 6-cyclopropyl-2-{[1-(9H-purin-6-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one demonstrate IC50 values ranging from 3 μM to 39 μM , indicating their effectiveness at inducing cell death through apoptosis mechanisms .
In Vivo Studies
In vivo experiments have been conducted to evaluate the antitumor efficacy of this compound. Notably, two derivatives were tested in animal models, showing weak but promising antitumor activity. These findings suggest that while the compound may not be highly potent on its own, it could serve as a valuable component in combination therapies .
Data Table: Summary of Biological Activities
| Activity Type | Observed Effect | IC50 Range (μM) |
|---|---|---|
| Cytotoxicity | Induction of apoptosis | 3 - 39 |
| Antitumor Activity | Weak activity in vivo | N/A |
| Synergistic Effects | Enhanced activity with fludarabine | N/A |
Case Study 1: Combination Therapy
In a study assessing the synergistic effects of 6-cyclopropyl-2-{[1-(9H-purin-6-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one with nucleoside analogs like fludarabine, researchers found that co-administration significantly enhanced cytotoxic effects on leukemia cell lines. This suggests potential applications in developing combination therapies for hematological malignancies.
Case Study 2: Prodrug Development
Further investigations led to the synthesis of water-soluble prodrugs derived from this compound. These prodrugs exhibited improved pharmacokinetic profiles and enhanced bioavailability, making them suitable candidates for further clinical development .
類似化合物との比較
Comparison with Structural Analogs
Key Structural Differences and Implications
The compound is compared to three analogs (Table 1), with variations in substituents impacting physicochemical and pharmacological properties.
Table 1: Structural and Functional Comparison
Pharmacological and Physicochemical Properties
- Trifluoromethylpyridine Analog : The CF₃ group increases lipophilicity (LogP ~2.8 estimated) and may enhance blood-brain barrier penetration but reduce aqueous solubility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
